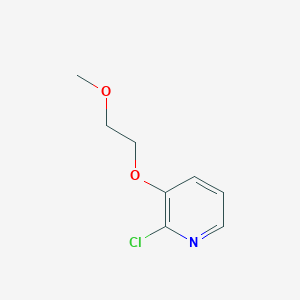

2-Chloro-3-(2-methoxyethoxy)pyridine

説明

2-Chloro-3-(2-methoxyethoxy)pyridine is a pyridine derivative substituted with a chlorine atom at position 2 and a 2-methoxyethoxy (-OCH2CH2OCH3) group at position 2. The methoxyethoxy substituent is an electron-donating ether moiety, which enhances solubility in polar solvents and influences reactivity in substitution reactions. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing ligands for metal complexes (e.g., ruthenium-based catalysts) .

特性

IUPAC Name |

2-chloro-3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVUBQDDFBBTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyethoxy)pyridine typically involves the substitution reaction of 2-chloropyridine with 2-methoxyethanol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Chloro-3-(2-methoxyethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-Chloro-3-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes, carboxylic acids, or ketones.

Reduction: Piperidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Activity

The compound exhibits potential pharmacological activities, making it a subject of interest in drug development. Research indicates that derivatives of pyridine compounds, including 2-chloro-3-(2-methoxyethoxy)pyridine, can possess various biological activities such as:

- Anticancer Properties : Certain pyridine derivatives have shown effectiveness against various cancer cell lines, suggesting their potential as anticancer agents.

- Antimicrobial Activity : Studies have indicated that pyridine derivatives can exhibit significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Some compounds within this class have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study: Anticancer Activity

A study focused on the synthesis of novel thienopyridine derivatives linked to 2-chloro-3-(2-methoxyethoxy)pyridine demonstrated promising anticancer activity. The synthesized compounds were tested against several cancer cell lines, showing varying degrees of efficacy. The results indicated that modifications to the pyridine structure could enhance biological activity (see Table 1).

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | SGC-7901 (Gastric Cancer) | 22.28 ± 6.26 |

| Compound B | A549 (Lung Cancer) | 18.45 ± 2.79 |

Agrochemical Applications

Pesticide Intermediates

The compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its chlorinated structure is advantageous for creating effective pest control agents. For instance, synthetic pathways involving 2-chloro-3-(2-methoxyethoxy)pyridine can lead to the development of herbicides and insecticides with improved efficacy and reduced environmental impact.

Case Study: Synthesis of Pesticides

A patent describes the synthesis of 2-chloro-3-(2-methoxyethoxy)pyridine as a precursor for producing agrochemical intermediates. The method involves reacting this compound with various reagents to yield effective pesticide formulations (see Table 2).

| Reaction | Product | Yield (%) |

|---|---|---|

| Reaction with sodium acetate | Intermediate A | 97.5 |

| Hydrolysis reaction | Intermediate B | 98.6 |

Synthetic Methodologies

The synthesis of 2-chloro-3-(2-methoxyethoxy)pyridine typically involves several steps, including chlorination and etherification processes. The following outlines a general synthetic route:

- Chlorination : Starting with pyridine derivatives, chlorination introduces the chloro group at the desired position.

- Etherification : The introduction of the methoxyethoxy group is achieved through etherification reactions using appropriate alcohols and catalysts.

作用機序

The mechanism of action of 2-Chloro-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the methoxyethoxy group influence its reactivity and binding affinity to various enzymes or receptors. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Chloro-3-(trifluoromethyl)pyridine

- Substituents : Cl (C2), CF3 (C3).

- Molecular Weight : 181.54 g/mol .

- Melting Point : 36–40°C .

- Properties : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring. This enhances reactivity in cross-coupling reactions (e.g., Ullmann coupling) for bipyridine synthesis .

- Applications : Widely used in agrochemicals (herbicides, insecticides) and pharmaceuticals due to its stability and bioactivity .

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

- Substituents : Cl (C2), -OCH2CF3 (C3).

- Molecular Weight : 211.57 g/mol .

- Properties : The trifluoroethoxy group combines electron-withdrawing (-CF3) and electron-donating (-O-) effects, balancing reactivity. It is synthesized via mercaptylation and chlorination, offering high yields under mild conditions .

- Applications : Intermediate in sulfonamide drug synthesis and specialty chemicals .

2-Chloro-6-methoxy-3-nitropyridine

- Substituents: Cl (C2), -OCH3 (C6), -NO2 (C3).

- Properties : The nitro group at C3 directs further substitution reactions, while the methoxy group at C6 sterically hinders reactivity. Used as a precursor for amines via reduction .

3-Methoxymethoxy-2-propylpyridine

- Substituents : -OCH2OCH3 (C3), -CH2CH2CH3 (C2).

- Synthesis : Prepared via Grignard reaction with propylmagnesium chloride, highlighting the versatility of chloro-methoxy pyridines in alkylation .

Electronic and Photophysical Properties

- Methoxyethoxy vs. Trifluoromethyl: The methoxyethoxy group in 2-Chloro-3-(2-methoxyethoxy)pyridine donates electrons via its oxygen atoms, leading to red-shifted photoluminescence (PL) in ruthenium complexes compared to non-ether analogs. This property is critical for applications in OLEDs and bioimaging .

- Trifluoroethoxy : The -OCH2CF3 group introduces polarity without significant PL shifts, making it less suitable for optoelectronics but ideal for hydrophobic drug intermediates .

Market and Commercial Viability

- 2-Chloro-3-(trifluoromethyl)pyridine : Dominates the market due to demand in agrochemicals, with key players like Shandong Huimeng Bio-Tech and Fluoropharm .

生物活性

2-Chloro-3-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro substituent and an ether group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure

The chemical structure of 2-Chloro-3-(2-methoxyethoxy)pyridine can be represented as follows:

Research indicates that compounds with a pyridine scaffold often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for 2-Chloro-3-(2-methoxyethoxy)pyridine may involve:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 2-Chloro-3-(2-methoxyethoxy)pyridine. For instance, a review on pyridine derivatives reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-(2-methoxyethoxy)pyridine | S. aureus | 32 µg/mL |

| Other Pyridine Derivative A | B. subtilis | 16 µg/mL |

| Other Pyridine Derivative B | E. coli | 64 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to 2-Chloro-3-(2-methoxyethoxy)pyridine have shown promising results in inhibiting the growth of human cancer cell lines such as A2780 (ovarian cancer) and LNCaP (prostate cancer) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyridine derivatives, including 2-Chloro-3-(2-methoxyethoxy)pyridine, on A2780 cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM, suggesting significant potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their chemical structure. Modifications at the 2-position or the introduction of various substituents can enhance or diminish their activity. For example:

- Chloro Substituent : The presence of a chloro group at the 2-position is associated with increased lipophilicity, potentially improving membrane permeability.

- Ether Group : The methoxyethoxy moiety may enhance solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。